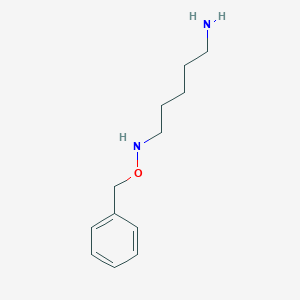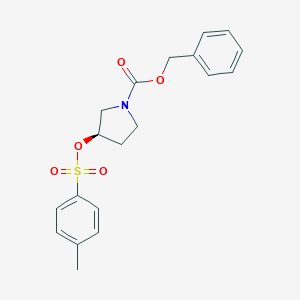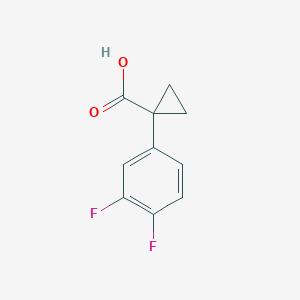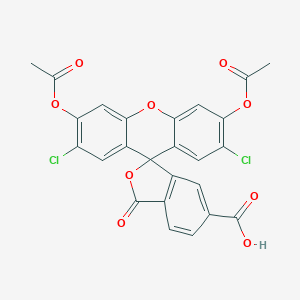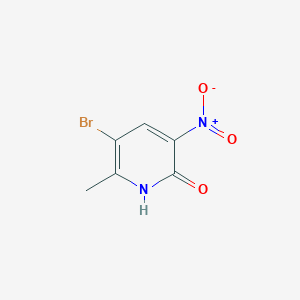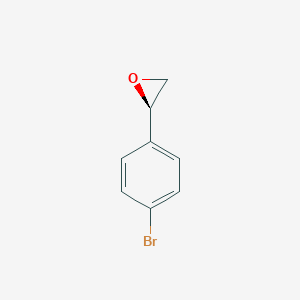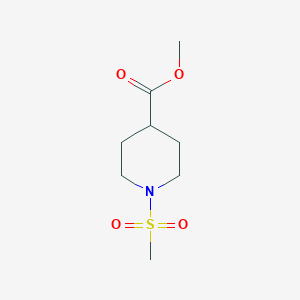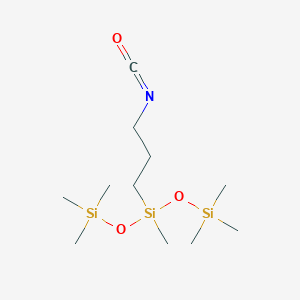
3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane is an organosilicon compound that features both isocyanate and silane functionalities. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in multiple industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane typically involves the reaction of 3-isocyanatopropyltrimethoxysilane with trimethylsilyl chloride under anhydrous conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Hydrolysis: The trimethylsilyloxy groups can be hydrolyzed in the presence of water or moisture to form silanols and trimethylsilanol.
Polymerization: The compound can participate in polymerization reactions to form siloxane-based polymers.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Water: Hydrolyzes the trimethylsilyloxy groups to form silanols.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Silanols: Formed from the hydrolysis of trimethylsilyloxy groups.
Scientific Research Applications
3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and surfaces for biological assays.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Mechanism of Action
The mechanism of action of 3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane involves the reactivity of its isocyanate and silane groups. The isocyanate group can react with nucleophiles, leading to the formation of stable urea or urethane linkages. The silane groups can undergo hydrolysis and condensation reactions, forming siloxane bonds that contribute to the compound’s adhesive and coating properties. These reactions are facilitated by the presence of catalysts or specific reaction conditions that enhance the reactivity of the functional groups.
Comparison with Similar Compounds
Similar Compounds
3-Isocyanatopropyltrimethoxysilane: Similar in structure but with methoxy groups instead of trimethylsilyloxy groups.
3-Isocyanatopropyltriethoxysilane: Contains ethoxy groups instead of trimethylsilyloxy groups.
Trimethoxy[3-(methylamino)propyl]silane: Features a methylamino group instead of an isocyanate group.
Uniqueness
3-Isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane is unique due to the presence of both isocyanate and trimethylsilyloxy groups, which provide a combination of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry .
Properties
IUPAC Name |
3-isocyanatopropyl-methyl-bis(trimethylsilyloxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NO3Si3/c1-16(2,3)14-18(7,15-17(4,5)6)10-8-9-12-11-13/h8-10H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVMHVCFYUSEGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCCN=C=O)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NO3Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
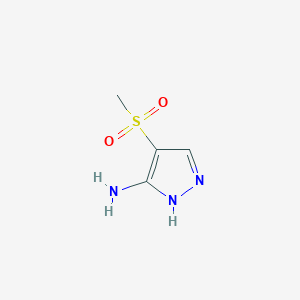
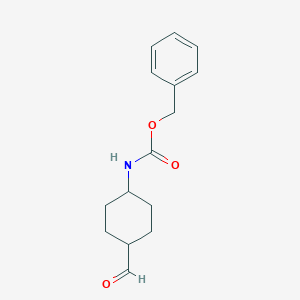
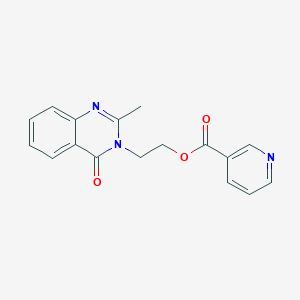
![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B180055.png)
